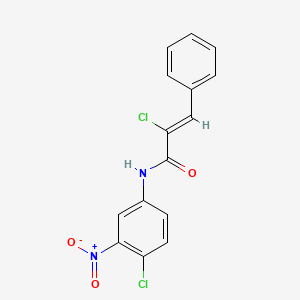

2-chloro-N-(4-chloro-3-nitrophenyl)-3-phenylacrylamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

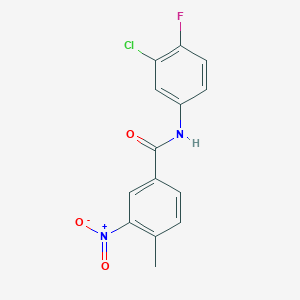

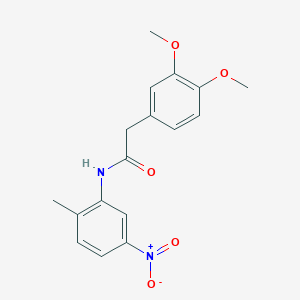

Synthesis and analysis of chloro-nitrophenyl phenylacrylamides and related compounds have been subjects of interest in the field of organic chemistry due to their potential applications and unique properties. These molecules are often explored for their structural characteristics, reactivity, and potential utility in various applications, excluding direct drug use and dosage considerations.

Synthesis Analysis

Molecular Structure Analysis

Molecular structure analysis, including X-ray diffraction, is crucial for determining the configuration and conformation of such compounds. Crystal structure analysis provides insights into the spatial arrangement of atoms, molecular geometry, and intermolecular interactions, which are essential for understanding the compound's properties and reactivity (Dian He et al., 2014).

Chemical Reactions and Properties

The chemical reactions involving chloro-nitrophenyl phenylacrylamides can include nucleophilic substitution, ring-opening reactions, and cyclization processes. These reactions are influenced by the molecule's functional groups and the presence of activating or deactivating substituents on the aromatic ring (D. A. Androsov & D. Neckers, 2007).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystallinity, can be assessed through various analytical techniques. These properties are crucial for determining the compound's suitability for different applications and for understanding its behavior in various environments.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are influenced by the compound's molecular structure and functional groups. Studies on similar compounds have explored these aspects through experimental and theoretical approaches, including density functional theory (DFT) calculations and spectral analysis (C. S. Chidan Kumar et al., 2014).

Wissenschaftliche Forschungsanwendungen

Light-Switchable Polymer Applications

A study by Sobolčiak et al. (2013) discusses a novel cationic polymer that can switch from cationic to zwitterionic form upon irradiation at 365 nm. This feature is utilized for condensing and releasing double-strand DNA and switching antibacterial activity to non-toxic character, which has implications in DNA research and antibacterial applications (Sobolčiak et al., 2013).

Anticancer Properties

Pandey et al. (2019) explored two new compounds for their in vitro cytotoxicity activity against various human cancer cell lines. The compounds demonstrated significant activity against all the cell lines, suggesting potential in developing anticancer therapies (Pandey et al., 2019).

Structural and Molecular Analysis

Hakiri et al. (2018) characterized a new compound, 4-chlorobenzylammonium nitrate, through X-ray diffraction and FT-IR spectroscopy. The analysis provides insights into the molecular structure, which can be relevant for material science and chemical synthesis (Hakiri et al., 2018).

Photolabile Properties in Drug Research

Fasani et al. (2006) studied 3-nitrophenyl derivatives for their photolabile properties, which are crucial in the development of photolabile drugs. The study shows how these compounds can be used to build new photoinduced electron-transfer systems, relevant in drug delivery and photochemistry (Fasani et al., 2006).

Environmental Applications

Mehrizad and Gharbani (2014) researched the use of graphene for the removal of chloro-2-nitrophenol from aqueous solutions. This study is significant for environmental clean-up and pollution control efforts (Mehrizad & Gharbani, 2014).

Synthesis and ‘Click’ Reaction in Polymer Chemistry

Narumi et al. (2008) discussed the synthesis of poly(N‐isopropylacrylamide) and its modification through 'click' reactions. This process is relevant in the field of polymer chemistry for creating materials with specific properties (Narumi et al., 2008).

Eigenschaften

IUPAC Name |

(Z)-2-chloro-N-(4-chloro-3-nitrophenyl)-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2N2O3/c16-12-7-6-11(9-14(12)19(21)22)18-15(20)13(17)8-10-4-2-1-3-5-10/h1-9H,(H,18,20)/b13-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBDLDZQJTYNWJC-JYRVWZFOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C(/C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])\Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2Z)-2-chloro-N-(4-chloro-3-nitrophenyl)-3-phenylprop-2-enamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5505536.png)

![(1R*,5R*)-N,N-dimethyl-6-[(1-methyl-1H-imidazol-2-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide](/img/structure/B5505543.png)

![isopropyl [(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetate](/img/structure/B5505558.png)

![3-(4-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5505579.png)

![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5505594.png)

![N-{2-[cyclopentyl(methyl)amino]ethyl}-3-isopropyl-N,1-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B5505628.png)